Cas no 4531-54-8 (5-Amino-1-methyl-4-nitroimidazole)
5-Amino-1-methyl-4-nitroimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazol-5-amine,1-methyl-4-nitro-
- 5-Amino-1-methyl-4-nitroimidazole
- 3-methyl-5-nitroimidazol-4-amine
- 1-METHYL-4-NITRO-1H-IMIDAZOL-5-AMINE
- 3-Methyl-5-nitro-3H-imidazol-4-ylamin
- 3-Methyl-5-nitro-3H-imidazol-4-ylamine
- Azathioprine impurity A
- AKOS000601547
- BAS 00291726
- 1-Methyl-4-nitro-1H-imidazol-5-amine #
- 1H-Imidazol-5-amine, 1-methyl-4-nitro-
- AZATHIOPRINE IMPURITY A [EP IMPURITY]
- CS-0151159
- Q27261340
- NSC 400013
- 1H-Imidazol-5-amine, 1-methyl-4-nitro-; Imidazole, 5-amino-1-methyl-4-nitro- (7CI,8CI); 1-Methyl-4-nitro-1H-imidazol-5-amine; 5-Amino-1-methyl-4-nitroimidazole; NSC 400013
- 5-amino-1-methyl-4-nitroimid-azole
- UNII-55UIE6811G
- 1H-Imidazol-5-amine,1-methyl-4-nitro-(9CI)
- AS-76126
- IMIDAZOLE, 5-AMINO-1-METHYL-4-NITRO-
- A899702
- NSC-400013
- 55UIE6811G
- 4531-54-8
- NSC400013
- GJVMTMXQJDQJSS-UHFFFAOYSA-N
- DTXSID70196469
- Oprea1_562439
- D95001
- EN300-249675
- Z57124101
- SCHEMBL2871452
- AZATHIOPRINE IMPURITY A (EP IMPURITY)
- STK834386
- DTXCID30118960
-
- MDL: MFCD00516996
- Inchi: 1S/C4H6N4O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,5H2,1H3
- InChI Key: GJVMTMXQJDQJSS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(N)N(C)C=N1)=O
Computed Properties
- Exact Mass: 142.04900
- Monoisotopic Mass: 142.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.5
- Topological Polar Surface Area: 89.7A^2
Experimental Properties
- Density: 1.67
- Melting Point: NA
- Boiling Point: NA
- Flash Point: 216.9°C
- Refractive Index: 1.698
- PSA: 89.66000
- LogP: 1.01490
5-Amino-1-methyl-4-nitroimidazole Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: CAUT
5-Amino-1-methyl-4-nitroimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1-methyl-4-nitroimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A617020-100mg |
5-Amino-1-methyl-4-nitroimidazole |
4531-54-8 | 100mg |
$ 121.00 | 2023-09-08 | ||
| TRC | A617020-500mg |
5-Amino-1-methyl-4-nitroimidazole |
4531-54-8 | 500mg |
$ 224.00 | 2023-09-08 | ||
| TRC | A617020-2.5g |
5-Amino-1-methyl-4-nitroimidazole |
4531-54-8 | 2.5g |
$ 968.00 | 2023-04-19 | ||
| TRC | A617020-5g |
5-Amino-1-methyl-4-nitroimidazole |
4531-54-8 | 5g |
$ 1696.00 | 2023-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12945-100mg |
1-Methyl-4-nitro-1H-imidazol-5-amine |
4531-54-8 | 95% | 100mg |
¥175.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12945-1g |
1-Methyl-4-nitro-1H-imidazol-5-amine |
4531-54-8 | 95% | 1g |
¥564.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12945-5g |
1-Methyl-4-nitro-1H-imidazol-5-amine |
4531-54-8 | 95% | 5g |
¥2520.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12945-250mg |
1-Methyl-4-nitro-1H-imidazol-5-amine |
4531-54-8 | 95% | 250mg |
¥226.0 | 2024-07-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001240 |
4531-54-8 | ¥1544.34 | 2023-01-13 | ||||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1045993-15MG |
Azathioprine Related Compound A |
4531-54-8 | 15mg |
¥10902.39 | 2023-09-09 |
5-Amino-1-methyl-4-nitroimidazole Suppliers
5-Amino-1-methyl-4-nitroimidazole Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 5-Amino-1-methyl-4-nitroimidazole
Introduction to 5-Amino-1-methyl-4-nitroimidazole (CAS No. 4531-54-8)
5-Amino-1-methyl-4-nitroimidazole, identified by its Chemical Abstracts Service (CAS) number 4531-54-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazole family, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structural features of 5-Amino-1-methyl-4-nitroimidazole, including its amino and nitro substituents, contribute to its unique reactivity and potential utility in synthetic chemistry and drug development.
The imidazole core is a privileged scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to mimic the binding pockets of enzymes and receptors. The presence of both an amino group and a nitro group in 5-Amino-1-methyl-4-nitroimidazole enhances its versatility, enabling various functionalization strategies that can be exploited for the synthesis of more complex derivatives. These derivatives may exhibit enhanced pharmacological properties, making them valuable candidates for further investigation.
In recent years, there has been a surge in research focused on nitro-substituted imidazoles due to their potential as intermediates in the synthesis of pharmacologically active compounds. The nitro group, in particular, can be selectively reduced to an amine, allowing for the introduction of additional functional groups that can modulate biological activity. This reactivity has made 5-Amino-1-methyl-4-nitroimidazole a compound of interest for researchers exploring novel therapeutic agents.
One of the most compelling aspects of 5-Amino-1-methyl-4-nitroimidazole is its role as a building block in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The structural motif present in 5-Amino-1-methyl-4-nitroimidazole can be modified to improve binding affinity and selectivity, thereby enhancing the therapeutic potential of derived compounds.
Recent advancements in computational chemistry have also facilitated the exploration of 5-Amino-1-methyl-4-nitroimidazole as a starting material for drug discovery. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action. These studies have highlighted the potential of 5-Amino-1-methyl-4-nitroimidazole as a scaffold for developing small-molecule drugs with improved efficacy and reduced side effects.
The synthesis of 5-Amino-1-methyl-4-nitroimidazole itself is another area where innovation has been observed. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for ensuring that sufficient quantities of this compound are available for preclinical and clinical studies.
Moreover, the environmental impact of synthesizing 5-Amino-1-methyl-4-nitroimidazole has been a focus of recent research. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. Such efforts align with broader trends in pharmaceutical manufacturing aimed at reducing environmental footprint while maintaining high standards of quality and purity.
The biological activity of 5-Amino-1-methyl-4-nitroimidazole has been investigated across various disease models. Initial studies have suggested potential roles in modulating inflammatory responses and inhibiting certain kinases associated with cancer progression. While these findings are promising, further research is needed to fully elucidate the therapeutic potential and safety profile of this compound.
In conclusion, 5-Amino-1-methyl-4-nitroimidazole (CAS No. 4531-54-8) represents a fascinating compound with significant implications for pharmaceutical research. Its unique structural features, combined with its reactivity and synthetic versatility, make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the role of 5-Amino-1-methyl-4-nitroimidazole is expected to expand further, contributing to advancements in drug discovery and development.
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